

Ethyl Nitroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Ethyl nitroacetate

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An In-depth Review of Synthesis, Reactions, and Applications

Ethyl nitroacetate is a versatile and highly valuable reagent in organic synthesis, serving as a key building block for a wide array of complex molecules, including amino acids, heterocycles, and pharmacologically active compounds. Its unique chemical structure, featuring an activated methylene group flanked by a nitro and an ester group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of **ethyl nitroacetate**, including its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Properties of Ethyl Nitroacetate

Ethyl nitroacetate is a combustible liquid that appears clear and colorless to pale yellow.^[1] It is characterized by the following physicochemical properties:

Property	Value	Reference
Molecular Formula	C4H7NO4	[2][3][4]
Molecular Weight	133.10 g/mol	[2][3][4]
CAS Number	626-35-7	[2][3][4]
Boiling Point	105-107 °C at 25 mmHg	[3]
Density	1.199 g/mL at 25 °C	[3]
Refractive Index	n ₂₀ /D 1.424	[3]
Flash Point	92 °C (197.6 °F) - closed cup	[3]

Synthesis of Ethyl Nitroacetate

Several methods have been developed for the synthesis of **ethyl nitroacetate**, each with its own advantages and disadvantages in terms of yield, scalability, and starting material availability.

Synthesis from Nitromethane

A common laboratory-scale synthesis involves the carboxylation of nitromethane followed by esterification. One well-established procedure is the Steinkopf method, which proceeds via the dipotassium salt of nitroacetic acid.[5][6]

Table 2.1: Synthesis of **Ethyl Nitroacetate** from Nitromethane

Starting Material	Reagents	Reaction Conditions	Yield	Reference
Nitromethane	1. KOH, H ₂ O; 2. H ₂ SO ₄ , Ethanol	1. Reflux at ~160°C for 1h; 2. -15°C to room temp. over 8h	>70%	[5][6]
Nitromethane	1. Sodium Hydride, DMSO; 2. Ethyl Cyanoformate; 3. Acetic Acid	1. Ambient temperature; 2. Ambient temperature for 2h	83%	[2]

Experimental Protocol: Synthesis via Dipotassium Salt of Nitroacetic Acid[6]

- Step 1: Preparation of Dipotassium Salt of Nitroacetic Acid
 - In a suitable reaction vessel, dissolve potassium hydroxide in water.
 - Slowly add nitromethane to the solution over 30 minutes. The reaction is exothermic and the temperature may rise to 60-80°C.
 - Heat the mixture to reflux for 1 hour in an oil bath maintained at approximately 160°C.
 - After cooling to room temperature, the precipitated crystalline product is filtered, washed with methanol, and dried under vacuum to yield the dipotassium salt of nitroacetic acid.
- Step 2: Esterification to **Ethyl Nitroacetate**
 - In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend the finely powdered dipotassium salt of nitroacetic acid in ethanol.
 - Cool the mixture to -15°C.
 - With vigorous stirring, add concentrated sulfuric acid dropwise over approximately 1 hour, maintaining the temperature at -15°C.

- Allow the reaction mixture to warm to room temperature over a 4-hour period and continue stirring for another 4 hours.
- The precipitate is removed by filtration, and the filtrate is concentrated on a rotary evaporator.
- The residual oil is dissolved in a suitable organic solvent (e.g., benzene), washed with water, and dried over anhydrous sodium sulfate.
- The solvent is removed by distillation, and the final product is purified by distillation under reduced pressure.

Synthesis from Ethyl Acetoacetate

Another approach involves the nitration of ethyl acetoacetate followed by cleavage of the acetyl group.

Table 2.2: Synthesis of **Ethyl Nitroacetate** from Ethyl Acetoacetate

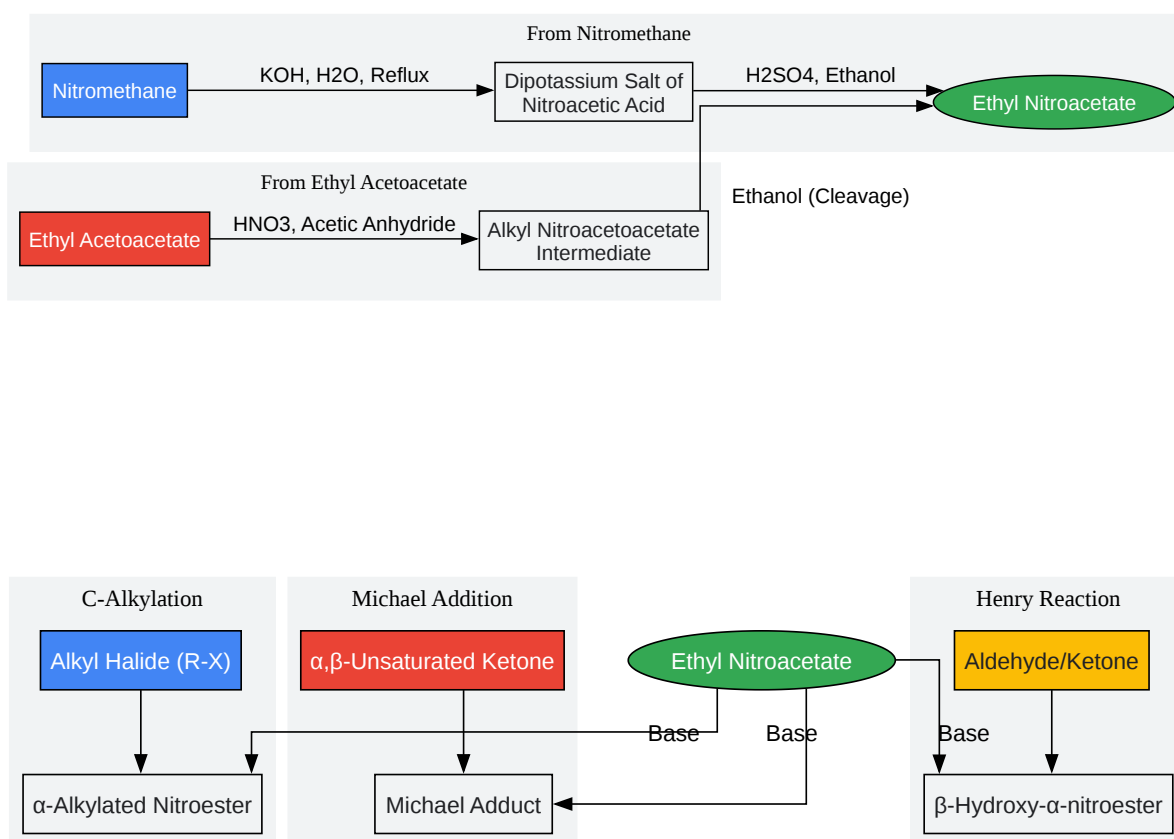
Starting Material	Reagents	Reaction Conditions	Yield	Reference
Ethyl Acetoacetate	1. Acetic Anhydride, Nitric Acid; 2. Ethanol	1. 0-5°C; 2. Ice bath to room temp.	75%	[7]
Ethyl Acetoacetate	1. Acetic Anhydride, Sulfuric Acid, Nitric Acid; 2. Ethanol	1. 15-20°C; 2. Ice bath to room temp.	60%	[7]

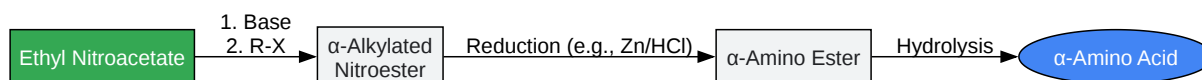
Experimental Protocol: Synthesis from Ethyl Acetoacetate[7]

- Prepare a solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.
- In a two-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, charge a portion of the acetic anhydride solution.

- Cool the reaction mixture to 15-20°C and slowly add ethyl acetoacetate, maintaining the temperature.
- Slowly add 90% nitric acid, ensuring the temperature remains between 15°C and 20°C.
- After stirring for 2 hours at this temperature, add the reaction mixture to ice-cold ethanol.
- Stir the mixture in an ice bath for 10 minutes and then overnight at room temperature.
- The yield of **ethyl nitroacetate** can be determined by gas chromatography.

Diagram: General Synthesis Workflow for **Ethyl Nitroacetate**





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